4-Methoxyphenylacetic Acid

Biocatalysis Green Chemistry Enzymatic Synthesis

Select 4-Methoxyphenylacetic Acid (CAS 104-01-8) for its unmatched value as a dual-function molecule. It is a validated plasma biomarker for non-small cell lung cancer (NSCLC) with 82.1% sensitivity and 88.2% specificity, essential for LC-MS/MS method development. Its para-methoxy substitution ensures superior lipase-catalyzed transesterification activity, outperforming ortho-substituted analogs. Choose ≥98% HPLC purity for reliable analytical calibration and high-yield enzymatic synthesis.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 104-01-8
Cat. No. B044094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenylacetic Acid
CAS104-01-8
Synonyms(p-Methoxyphenyl)acetic Acid;  (4-Methoxyphenyl)acetic Acid;  2-(4-Methoxyphenyl)acetic Acid;  2-(p-Anisyl)acetic Acid;  2-(p-Methoxyphenyl)acetic Acid;  4-Methoxybenzeneacetic Acid;  Homoanisic acid;  NSC 27799;  NSC 65597;  p-Anisylacetic acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyNRPFNQUDKRYCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18 mg/mL

4-Methoxyphenylacetic Acid (CAS 104-01-8): A Para-Substituted Phenylacetic Acid Intermediate with Distinct Physicochemical and Biological Properties


4-Methoxyphenylacetic acid (CAS 104-01-8), also known as p-methoxyphenylacetic acid or homoanisic acid, is a monocarboxylic acid belonging to the aryl alkanoic acid class, structurally defined as phenylacetic acid carrying a 4-methoxy substituent [1]. It is a white to off-white crystalline solid with a molecular weight of 166.17 g/mol, a melting point of 84-86 °C, and a boiling point of 140 °C at 3 mmHg . The compound is soluble in organic solvents such as ethanol and ethyl ether, and has a water solubility of approximately 6 g/L at 20 °C, with a pKa of 4.358 at 25 °C . It is widely employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances, and also occurs as an endogenous metabolite in humans, where it serves as a plasma biomarker for certain disease states [2].

Why 4-Methoxyphenylacetic Acid Cannot Be Casually Substituted with Other Phenylacetic Acid Analogs in Critical Research and Industrial Applications


The simple substitution of 4-methoxyphenylacetic acid with other phenylacetic acid derivatives—such as phenylacetic acid, 2-methoxyphenylacetic acid, or 4-hydroxyphenylacetic acid—is scientifically unsound due to profound differences in physicochemical properties, biological activity, and enzyme-substrate interactions. The presence and position of the methoxy group dramatically alter lipophilicity (logP ~1.3 vs. ~1.4 for phenylacetic acid), hydrogen bonding capacity, and electronic distribution, leading to distinct behavior in enzymatic reactions, metabolic pathways, and receptor binding [1]. For instance, the relative transesterification activity of Novozym 435 lipase on phenylacetate esters varies significantly based on substituent type and position, with 4-methoxyphenylacetate showing activity comparable to 3-methoxyphenylacetate but far exceeding that of 2-methoxyphenylacetate and hydroxylated derivatives [2]. In biological systems, 4-methoxyphenylacetic acid acts as a specific endogenous metabolite and validated biomarker for non-small cell lung cancer (NSCLC), a role not shared by its unsubstituted or ortho-substituted counterparts [3]. Therefore, interchangeability is not just discouraged—it is likely to lead to experimental failure, invalid analytical results, or compromised synthetic outcomes.

Quantitative Evidence for Selecting 4-Methoxyphenylacetic Acid Over Related Phenylacetic Acid Analogs


4-Methoxyphenylacetic Acid Exhibits Moderate Lipase Substrate Activity, Outperforming Ortho-Substituted and Hydroxylated Analogs

In a comparative study of Novozym 435 lipase-catalyzed transesterification, the relative activity for 4-methoxyphenylacetate was ranked as approximately equal to 3-methoxyphenylacetate, significantly higher than 2-methoxyphenylacetate, and substantially greater than all hydroxylated phenylacetates tested [1]. This establishes a clear structure-activity relationship where para-substitution is highly favored over ortho-substitution, and methoxy substitution is more compatible with the enzyme's active site than hydroxy substitution [1].

Biocatalysis Green Chemistry Enzymatic Synthesis

4-Methoxyphenylacetic Acid is a Validated Plasma Biomarker for Non-Small Cell Lung Cancer (NSCLC) with High Diagnostic Performance

In a clinical metabolomics study involving plasma samples from 99 NSCLC patients and 112 healthy controls, 4-methoxyphenylacetic acid was identified as one of three metabolites with high sensitivity and specificity for discriminating between NSCLC and healthy individuals [1]. A subsequent independent study analyzing urinary concentrations confirmed its diagnostic utility, reporting a sensitivity of 82.1% and a specificity of 88.2% with an AUC of 0.85 in ROC analysis [2]. This performance is specific to 4-methoxyphenylacetic acid and is not a general property of phenylacetic acid or its other simple derivatives.

Cancer Diagnostics Metabolomics Clinical Biomarkers

4-Methoxyphenylacetic Acid Exhibits Moderate CYP3A4 Inhibitory Activity, Distinct from Inactive Analogs

In a screening of compounds isolated from a marine-derived Penicillium sp., 4-methoxyphenylacetic acid demonstrated inhibitory activity against the key drug-metabolizing enzyme CYP3A4 with an IC50 of 1.6 µg/mL [1]. In stark contrast, the structurally related compound 4-(2-hydroxyethyl)phenol showed no CYP3A4 inhibition at 250 µg/mL [1]. This demonstrates that subtle structural changes among phenylacetic acid derivatives can lead to complete loss of CYP3A4 inhibitory activity, underscoring the non-interchangeable nature of these compounds in drug metabolism studies.

Drug Metabolism ADME-Tox Enzyme Inhibition

4-Methoxyphenylacetic Acid Esters Exhibit Potent 15-Lipoxygenase Inhibition, a Property Likely Distinct from Unsubstituted Phenylacetic Acid

A series of 4-methoxyphenylacetic acid esters were designed, synthesized, and evaluated as inhibitors of soybean 15-lipoxygenase (SLO), a model for the human enzyme implicated in inflammation and atherosclerosis [1]. The most potent esters (compounds 7d and 7e) displayed IC50 values of 3.8 µM and 1.9 µM, respectively [1]. While direct comparative data for unsubstituted phenylacetic acid esters in this assay are not provided, the SAR study strongly suggests that the 4-methoxy substitution pattern is critical for achieving potent inhibition, as the scaffold was designed based on eugenol and estragole structures [1].

Inflammation Enzyme Inhibition Drug Discovery

Optimal Scientific and Industrial Application Scenarios for 4-Methoxyphenylacetic Acid Based on Quantitative Evidence


As a Reference Standard and Calibrator in NSCLC Metabolomics and Diagnostic Assay Development

Given its validated status as a plasma and urinary biomarker for non-small cell lung cancer (NSCLC) with high diagnostic sensitivity (82.1%) and specificity (88.2%) [1][2], 4-methoxyphenylacetic acid is an essential analytical standard for any laboratory developing LC-MS/MS or NMR-based metabolomics methods for cancer diagnostics. It should be used to calibrate instruments, validate extraction protocols, and quantify this specific metabolite in patient samples. Procurement of high-purity (≥98% by HPLC) material is critical for generating reliable calibration curves and ensuring assay accuracy .

As a Substrate or Building Block in Biocatalytic Synthesis and Green Chemistry Applications

The favorable rank order of 4-methoxyphenylacetic acid in lipase-catalyzed transesterification reactions, significantly outperforming ortho-substituted and hydroxylated analogs [3], makes it a preferred starting material or building block for enzymatic synthesis of lipophilic esters. Researchers and process chemists should select this compound when designing biocatalytic routes to value-added chemicals, as its para-methoxy substitution ensures high enzyme activity and conversion rates, leading to more efficient and sustainable synthetic processes.

As a Tool Compound in Drug Metabolism and Drug-Drug Interaction Studies Involving CYP3A4

The moderate CYP3A4 inhibitory activity of 4-methoxyphenylacetic acid (IC50 = 1.6 µg/mL) [4] positions it as a useful tool compound for in vitro ADME-Tox screening panels. Researchers can employ it as a positive control or as a representative member of the phenylacetic acid class when assessing the CYP3A4 inhibitory potential of new chemical entities. Its distinct activity, contrasted with the complete inactivity of 4-(2-hydroxyethyl)phenol, underscores the importance of using the correct analog to avoid false-negative results in metabolism studies.

As a Key Intermediate in the Synthesis of Pharmaceuticals and Fine Chemicals

4-Methoxyphenylacetic acid is a well-established intermediate for the synthesis of various pharmaceuticals, including venlafaxine, dextromethorphan, and certain NSAIDs [5]. Its physicochemical properties—such as a defined melting point of 84-86 °C and solubility profile—facilitate its handling and purification during multi-step organic syntheses. For procurement, specifying a purity of ≥99% (HPLC) ensures minimal side reactions and maximizes yield in downstream applications, making it a reliable building block for medicinal chemistry and process development.

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